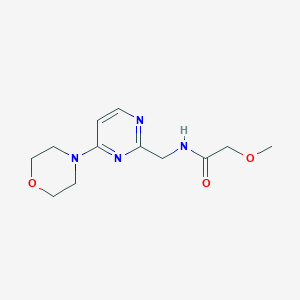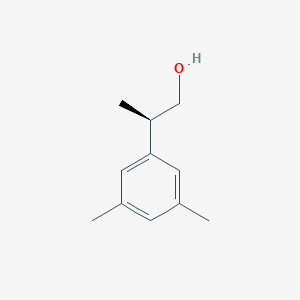![molecular formula C10H15NO2 B2497231 3-[(2-Methoxyethoxy)methyl]aniline CAS No. 875238-90-7](/img/structure/B2497231.png)
3-[(2-Methoxyethoxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Methoxyethoxy)methyl]aniline often involves complex reactions that yield products with unique structural and functional properties. For example, the synthesis of related Schiff base complexes and their catalytic applications illustrate the methodologies used in producing compounds with specific characteristics, such as specific binding to metals and catalytic activity in oxidation reactions (Yue et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-Methoxyethoxy)methyl]aniline can be elucidated using various spectroscopic and crystallographic techniques. For instance, X-ray diffraction analysis provides insights into the crystalline structure, revealing arrangements that contribute to the compound's stability and reactivity. The study by Yue et al. (2010) demonstrates the determination of crystal structure, which helps in understanding the interactions at the molecular level.
Chemical Reactions and Properties
Chemical reactions involving 3-[(2-Methoxyethoxy)methyl]aniline derivatives highlight the versatility of these compounds in organic synthesis. For example, copper-catalyzed methoxy rearrangements of N-methoxyanilines leading to meta-substituted anilines showcase the reactivity and potential applications of these compounds in synthesizing materials with specific electronic and structural properties (Nakamura et al., 2020).
Physical Properties Analysis
The physical properties of 3-[(2-Methoxyethoxy)methyl]aniline and its derivatives, such as solubility, melting point, and phase behavior, are crucial for their applications in material science and chemistry. Studies on related compounds, like liquid crystals derived from 4-octyloxy-N-(benzylidene)aniline derivatives, provide valuable data on the impact of substituents on liquid crystalline properties and phase transitions (Miyajima et al., 1995).
科学的研究の応用
Anticancer and Antiangiogenic Effects
Methoxyaniline derivatives have been explored for their anticancer and antiangiogenic effects. For instance, studies on 2-methoxyestradiol, a derivative of estrogen metabolized from catechol estrogens, have revealed its potential in inhibiting mammary carcinogenesis. This compound exhibits antitumorigenic and antiangiogenic effects both in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers in target organs. The molecular mechanisms of action are not entirely clear, indicating a need for further research to identify specific intracellular effectors or receptors involved (Zhu & Conney, 1998).
Green Chemistry Applications
Aniline derivatives are also significant in green chemistry applications, such as the replacement of petroleum-based solvents with bio-based alternatives for the extraction of natural products. Research has identified 2-methyloxolane (2-MeOx) as an environmentally and economically viable alternative to conventional solvents for extracting lipophilic foodstuff and natural products, emphasizing the role of methoxyaniline derivatives in promoting sustainable chemical practices (Rapinel et al., 2020).
Genotoxicity and Carcinogenicity Studies
The genotoxic and carcinogenic potentials of aniline and its metabolites have been extensively reviewed, providing insights into the mechanisms underlying spleen tumors in rats induced by aniline. These studies contribute to understanding the toxicological profiles of aniline derivatives and their impact on human health, highlighting the complex interplay between aniline metabolism and its toxicological outcomes (Bomhard & Herbold, 2005).
Chemical Synthesis and Catalysis
Aniline derivatives play a crucial role in chemical synthesis and catalysis. For example, the chemical fixation of CO2 with aniline derivatives offers a pathway to synthesize functionalized azole compounds. This approach not only utilizes CO2 as a C1 feedstock but also enables the synthesis of valuable chemicals from an abundant, renewable, and environmentally friendly resource, showcasing the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).
特性
IUPAC Name |
3-(2-methoxyethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELUXRQPZTTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

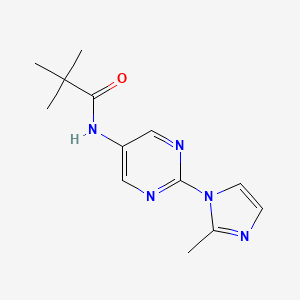
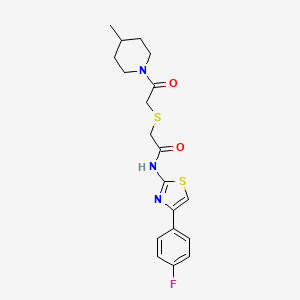
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

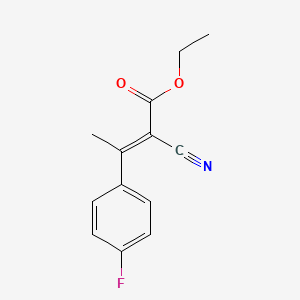
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
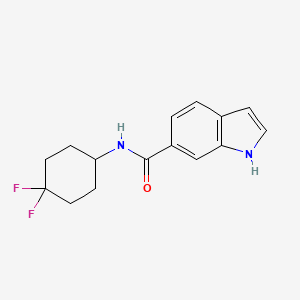
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
